molecular formula C19H26N4OS B5625127 N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5625127
M. Wt: 358.5 g/mol
InChI Key: NVXAZPXRAAMBTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole and pyridine derivatives often involves multi-step reactions, including condensation, cyclocondensation, and aminomethylation processes. For instance, compounds structurally similar to the target molecule have been synthesized through interactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives or through cyclocondensation of thiazolinone with benzaldehydes, leading to various thiazolo[3,2-a]pyridines and related structures (Mohamed, 2021) (Lamphon et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule has been analyzed using techniques such as AM1 molecular orbital method, revealing insights into conformational preferences and stability, which significantly influence their interactions and reactivity (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of thiazole-pyridine derivatives involves various reactions, including aminomethylation, which leads to the formation of complex heterocyclic structures. These reactions are crucial for the synthesis of compounds with potential biological activities (Dotsenko et al., 2012).

Safety and Hazards

As with any chemical compound, handling “N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide” would require appropriate safety precautions. Without specific data, it’s hard to comment on its exact toxicity or environmental impact .

properties

IUPAC Name

N-(2-piperidin-1-yl-2-pyridin-3-ylethyl)-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c1-2-7-18-22-16(14-25-18)19(24)21-13-17(15-8-6-9-20-12-15)23-10-4-3-5-11-23/h6,8-9,12,14,17H,2-5,7,10-11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXAZPXRAAMBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NCC(C2=CN=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1-piperidinyl)-2-(3-pyridinyl)ethyl]-2-propyl-1,3-thiazole-4-carboxamide

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